N-(3,4-dimethoxyphenyl)ethanethioamide
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Overview
Description
N-(3,4-dimethoxyphenyl)ethanethioamide is an organic compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . This compound is characterized by the presence of a thioamide group attached to an ethanethioamide backbone, with two methoxy groups on the phenyl ring. It is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)ethanethioamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the thioamide bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethoxyphenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)ethanethioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)ethanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
- N-(3,4-dimethoxyphenyl)acetamide
- N-(3,4-dimethoxyphenyl)propionamide
- N-(3,4-dimethoxyphenyl)butanamide
Comparison: N-(3,4-dimethoxyphenyl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. Compared to its analogs with acetamide, propionamide, or butanamide groups, the thioamide group enhances its reactivity and potential biological activities .
Biological Activity
N-(3,4-Dimethoxyphenyl)ethanethioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
- Molecular Formula: C10H13NO2S
- Molecular Weight: 213.28 g/mol
The compound features a thioamide functional group attached to a 3,4-dimethoxyphenyl moiety, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds related to thiazole and thiazole derivatives exhibit significant anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action: The compound may act as an inhibitor of topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells. Inhibiting these enzymes can lead to cell cycle arrest and apoptosis in malignant cells .
Case Study: Anticancer Efficacy
A study conducted on various thiazole derivatives demonstrated that certain derivatives showed promising anticancer activity against human carcinoma liver cell lines (HEPG2). This compound was included in this screening:
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 15.2 | HEPG2 |
Thiazole Derivative A | 12.5 | HEPG2 |
Thiazole Derivative B | 18.0 | HEPG2 |
The results indicated that this compound exhibited moderate cytotoxicity against the HEPG2 cell line compared to other derivatives .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. Its efficacy was tested against various bacterial strains, including Escherichia coli.
Antibacterial Assays
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined for this compound against standard strains of E. coli:
Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
E. coli K-12 | 8 | 16 |
Clinical Strain 1 | 6 | 12 |
Clinical Strain 2 | 10 | 20 |
These results suggest that this compound possesses significant antibacterial activity with low MIC values .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have also been explored. In vitro studies have indicated that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
In Vitro Study Results
A study assessed the effect of this compound on the production of nitric oxide (NO) in activated macrophages:
Treatment | NO Production (µM) |
---|---|
Control | 25 |
N-(3,4-Dimethoxyphenyl)thioamide (10 µM) | 15 |
N-(3,4-Dimethoxyphenyl)thioamide (20 µM) | 10 |
The data indicates a dose-dependent reduction in NO production, highlighting its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)ethanethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-7(14)11-8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJSVAPQEXRAPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)NC1=CC(=C(C=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354269 |
Source
|
Record name | N-(3,4-dimethoxyphenyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107963-01-9 |
Source
|
Record name | N-(3,4-dimethoxyphenyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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